Strobilurin F

Overview

Description

Strobilurin F is a naturally occurring compound belonging to the strobilurin family of fungicides. These compounds are derived from Basidiomycete fungi and are known for their potent antifungal properties. This compound, like other strobilurins, inhibits mitochondrial respiration in fungi, making it an effective agent against a wide range of fungal pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of strobilurin F involves the use of polyketide synthase enzymes in fungi. The biosynthetic pathway includes the formation of a polyketide chain, followed by cyclization and oxidation reactions to form the characteristic β-methoxyacrylate group . The key steps include:

Polyketide Chain Formation: Initiated by the condensation of acetyl-CoA and malonyl-CoA.

Cyclization: Formation of the core structure through intramolecular cyclization.

Oxidation: Introduction of the β-methoxyacrylate group via oxidative rearrangement.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified fungi. The fermentation broth is then extracted and purified to isolate this compound. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions: Strobilurin F undergoes various chemical reactions, including:

Oxidation: Conversion to hydroxylated derivatives.

Reduction: Formation of reduced analogs.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Typically carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents like halogens or alkylating agents in the presence of catalysts.

Major Products:

Hydroxylated Derivatives: Formed through oxidation reactions.

Reduced Analogs: Resulting from reduction processes.

Substituted Compounds: Produced via substitution reactions

Scientific Research Applications

Strobilurin F has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying polyketide biosynthesis and enzyme mechanisms.

Biology: Investigated for its role in fungal metabolism and resistance mechanisms.

Medicine: Explored for potential antifungal therapies and as a lead compound for drug development.

Industry: Utilized in agriculture for crop protection against fungal diseases

Mechanism of Action

Strobilurin F exerts its effects by inhibiting mitochondrial respiration in fungi. It binds to the cytochrome b complex III at the Qo site, blocking electron transfer and preventing the synthesis of adenosine triphosphate. This disruption of energy production leads to the death of fungal cells .

Comparison with Similar Compounds

- Strobilurin A

- Azoxystrobin

- Pyraclostrobin

- Fluoxastrobin

- Kresoxim-methyl

Comparison: Strobilurin F is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other strobilurins, it may exhibit different levels of potency, spectrum of activity, and resistance profiles .

This compound stands out for its specific structural features and its role in advancing our understanding of fungal biochemistry and agricultural fungicide development.

Biological Activity

Strobilurin F, a member of the strobilurin family, is a class of antifungal metabolites primarily derived from certain fungi, notably Bolinea lutea. This compound exhibits significant biological activity, particularly against various fungal pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different fungal strains, and its potential applications in agricultural and medical fields.

Overview of Strobilurin Compounds

Strobilurins are known for their unique mode of action as fungicides. They inhibit mitochondrial respiration by binding to the cytochrome bc1 complex, disrupting electron transport and ultimately leading to cell death in susceptible fungi. The effectiveness of strobilurins is attributed to their ability to target a wide range of fungal species while exhibiting low toxicity to non-target organisms.

The primary mechanism through which this compound exerts its antifungal effects involves:

- Inhibition of Electron Transport : Strobilurins block electron transfer between cytochrome b and cytochrome c1 within the mitochondrial membrane. This inhibition affects NADH oxidation and ATP synthesis, leading to energy depletion in fungal cells .

- Non-target Specificity : The fungicidal action is noted for being non-target specific, which can lead to challenges in managing resistance in fungal populations .

Efficacy Against Fungal Strains

Research has demonstrated that this compound possesses varying levels of antifungal activity against different pathogens. A comparative study evaluated its efficacy against several fungal species:

| Fungal Species | Inhibition (%) | Comments |

|---|---|---|

| Curvularia sp. | 50 | Moderate inhibition observed |

| Pythium ultimum | 50 | Similar activity as above |

| Rhizoctonia solani | 50 | Moderate inhibition |

| Fusarium fujikuroi | 20 | Poorly inhibited |

| Botrytis cinerea | 25 | Poorly inhibited |

| Penicillium oryzae | 70-80 | High inhibitory activity |

| Sclerotinia sclerotiorum | 70-80 | High inhibitory activity |

These findings indicate that this compound is particularly effective against Penicillium oryzae and Sclerotinia sclerotiorum, making it a promising candidate for agricultural applications targeting these pathogens .

Case Studies and Research Findings

- Isolation and Characterization : this compound was isolated from cultures of Bolinea lutea, where it was characterized alongside other strobilurins such as G and H. These compounds were shown to exhibit antifungal properties that could be harnessed in agricultural practices .

- Dual-action Formulations : Recent studies have explored the potential for combining this compound with other antifungal agents to enhance efficacy. For instance, dual-active agents combining strobilurins with succinate dehydrogenase inhibitors (SDHIs) demonstrated improved antifungal activity against resistant strains .

- Biosynthesis Insights : The biosynthetic pathways responsible for producing strobilurins have been elucidated through genomic studies. Understanding these pathways opens avenues for biotechnological applications, including the engineering of fungi to produce strobilurins at higher yields .

Applications in Agriculture and Medicine

The antifungal properties of this compound lend themselves to various applications:

- Agricultural Use : As a fungicide, it can be employed in crop protection strategies against economically significant fungal pathogens.

- Biopesticide Development : Its relatively low toxicity to non-target organisms positions it as a candidate for environmentally friendly biopesticides.

- Pharmaceutical Potential : Given its biological activity, further research may explore its utility in developing new antifungal therapies for clinical use.

Properties

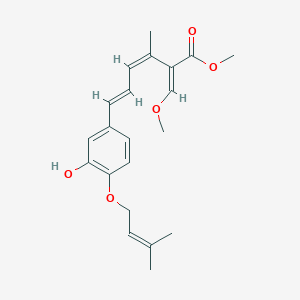

IUPAC Name |

methyl (2E,3Z,5E)-6-[3-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-15(2)11-12-26-20-10-9-17(13-19(20)22)8-6-7-16(3)18(14-24-4)21(23)25-5/h6-11,13-14,22H,12H2,1-5H3/b8-6+,16-7-,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDIAAUGKNWXHK-GEVYMXDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C=C(C=C1)C=CC=C(C)C(=COC)C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=C(C=C(C=C1)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129145-63-7 | |

| Record name | Strobilurin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129145637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STROBILURIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AO1255QMO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.